

# The Dawn of Oral Progestins: A Technical Guide to Their Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The development of orally active progestins in the mid-20th century marked a watershed moment in both medicinal chemistry and social history. This technical guide provides a detailed examination of the foundational discoveries and synthetic pathways that led to the first generation of oral progestins. It traces the journey from the laborious extraction of progesterone to the landmark chemical syntheses of norethindrone and norethynodrel. This document includes detailed experimental protocols for key chemical transformations, quantitative comparisons of biological potency, and visualizations of the critical scientific workflows and mechanisms of action, serving as a comprehensive resource for researchers in steroid chemistry and drug development.

# Introduction: The Challenge of Oral Progesterone

Progesterone, a steroid hormone identified in the early 1930s, is crucial for regulating the menstrual cycle and maintaining pregnancy.[1] Early research demonstrated its potential for treating menstrual disorders and as a contraceptive by inhibiting ovulation.[2][3] However, the clinical utility of natural progesterone was severely limited by its low bioavailability when taken orally; it is extensively metabolized by the liver before reaching systemic circulation.[4] This necessitated the search for synthetic analogues, or "progestins," that could withstand first-pass metabolism and be effective when administered orally.



The initial breakthrough came with **ethisterone**, synthesized in 1938. While it was the first orally active progestogen, its potency was relatively low.[5] The true revolution began in the early 1950s, driven by critical advancements in steroid chemistry that made potent, orally active progestins a reality.

# The Precursor Revolution: Marker's Degradation of Diosgenin

The large-scale production of synthetic steroids was economically unfeasible until Russell Marker, a chemist at Pennsylvania State College, developed a groundbreaking process in the 1940s.[6] He discovered that diosgenin, a sapogenin found in abundance in the tubers of Mexican wild yams (Dioscorea species), could be efficiently converted into progesterone.[6][7] This multi-step process, now known as the Marker Degradation, became the cornerstone of the burgeoning steroid industry and provided the essential precursors for the synthesis of the first oral progestins.[6]

## **Experimental Protocol: The Marker Degradation**

The conversion of diosgenin to 16-dehydropregnenolone acetate (16-DPA), the key intermediate, involves three primary steps:

#### Step 1: Acetolysis of Diosgenin

- Objective: To open the spiroketal side chain of diosgenin.
- Reagents: Diosgenin, Acetic Anhydride (Ac2O).
- Procedure:
  - Heat a suspension of diosgenin in acetic anhydride to reflux (approximately 200°C) for several hours.
  - This reaction opens the F-ring of the spiroketal and acetylates the 3-hydroxyl group, forming a pseudodiosgenin diacetate intermediate.

#### Step 2: Chromic Acid Oxidation



- Objective: To oxidatively cleave the side chain of the intermediate.
- Reagents: Pseudodiosgenin diacetate, Chromium Trioxide (CrO₃), Acetic Acid.
- Procedure:
  - Dissolve the pseudodiosgenin diacetate from Step 1 in a suitable solvent like acetic acid.
  - Treat the solution with chromium trioxide. This cleaves the double bond in the opened Fring.[6]
  - The reaction yields an intermediate which, upon workup, eliminates the side chain beyond
     C-20.

#### Step 3: Hydrolysis and Elimination

- Objective: To form the stable 16-dehydropregnenolone acetate (16-DPA).
- Reagents: The product from Step 2, a base (e.g., sodium acetate).
- Procedure:
  - The intermediate from the oxidation step is heated with a weak base.
  - This promotes an elimination reaction, forming a double bond between C-16 and C-17 and cleaving the remaining part of the side chain to yield 16-DPA.[6]

#### Step 4 & 5: Conversion of 16-DPA to Progesterone

- Objective: To produce progesterone from the 16-DPA intermediate.
- Procedure:
  - Hydrogenation: The double bond at C-16 in 16-DPA is selectively hydrogenated, typically using a palladium catalyst (e.g., Pd/BaSO<sub>4</sub>), to yield pregnenolone acetate.[6]
  - Oppenauer Oxidation: Pregnenolone acetate is then subjected to Oppenauer oxidation.
     This process involves heating with a ketone (e.g., acetone) in the presence of an



aluminum alkoxide (e.g., aluminum isopropoxide). This simultaneously oxidizes the 3-hydroxyl group to a ketone and isomerizes the C-5 double bond to the C-4 position, resulting in the final product, progesterone.[6]

## **Visualization: Marker Degradation Workflow**



Click to download full resolution via product page

Figure 1: Chemical workflow of the Marker Degradation.

# The Synthesis of Norethindrone (Norethisterone)

On October 15, 1951, at the Syntex laboratories in Mexico City, chemists Carl Djerassi, Luis Miramontes, and George Rosenkranz achieved a historic synthesis. They created  $17\alpha$ -ethynyl-19-nortestosterone, a compound later named norethindrone (or nor**ethisterone**).[5] This molecule was found to be a highly potent, orally active progestin, far exceeding the activity of **ethisterone**.[5]

The synthesis started from estrone methyl ether, which itself could be derived from diosgenin.

## **Experimental Protocol: Norethindrone Synthesis**

Step 1: Birch Reduction

- Objective: To reduce the aromatic A-ring of estrone methyl ether.
- Reagents: Estrone-3-methyl ether, Lithium metal, Liquid Ammonia, Ethanol.
- Procedure:
  - Dissolve estrone-3-methyl ether in a mixture of an ether solvent (like THF or diethyl ether)
     and liquid ammonia at low temperature (approx. -78°C).



- Add small pieces of lithium metal until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
- Add ethanol as a proton source to complete the reduction of the aromatic ring to a diene.
   This also reduces the 17-ketone to a hydroxyl group.

#### Step 2: Acid Hydrolysis

- Objective: To hydrolyze the enol ether and isomerize the double bond.
- Reagents: The product from Step 1, Hydrochloric Acid (HCl).
- Procedure:
  - Treat the crude product from the Birch reduction with dilute aqueous HCl.
  - This hydrolysis step removes the methyl ether group and causes the non-conjugated double bond to shift into conjugation with the newly formed 3-keto group, yielding 19nortestosterone.

#### **Step 3: Oppenauer Oxidation**

- Objective: To oxidize the 17-hydroxyl group back to a ketone.
- Reagents: 19-nortestosterone, Aluminum isopropoxide, Acetone.
- Procedure:
  - Perform an Oppenauer oxidation on 19-nortestosterone to convert the 17β-hydroxyl group back into a ketone, producing the intermediate 19-norandrostenedione.

#### Step 4: Ethynylation

- Objective: To add the crucial 17α-ethynyl group, which confers high oral activity.
- Reagents: 19-norandrostenedione, Potassium acetylide (or another source of the acetylide anion, such as lithium acetylide).



#### Procedure:

- Treat a solution of 19-norandrostenedione in an inert solvent with potassium acetylide.
- The acetylide anion attacks the 17-keto group, forming a tertiary alcohol.
- Acidic workup yields the final product, norethindrone.

## Visualization: Norethindrone Synthesis Workflow



Click to download full resolution via product page

Figure 2: Chemical workflow for the synthesis of Norethindrone.

# The Synthesis of Norethynodrel

Shortly after the synthesis of norethindrone at Syntex, another team of chemists led by Frank B. Colton at G.D. Searle and Company synthesized an isomer, norethynodrel, in 1952.[5] Norethynodrel differs from norethindrone only in the position of a double bond in the A-ring (at the C5-C10 position, rather than C4-C5). This subtle structural change results in a compound with a different biological profile, possessing both progestational and weak estrogenic activity. [4] Norethynodrel, combined with the estrogen mestranol, would become the progestin component of Enovid, the first approved oral contraceptive.[7]

## **Experimental Protocol: Norethynodrel Synthesis**

The synthesis of norethynodrel also begins with estrone methyl ether and shares similarities with the norethindrone synthesis, but with key differences in the workup of the Birch reduction intermediate.[8]

#### Step 1: Birch Reduction of Estrone Methyl Ether

Objective: To reduce the aromatic A-ring.



• Procedure: This step is identical to the first step in the norethindrone synthesis, using lithium in liquid ammonia with a proton source to produce a diene intermediate.[8]

#### Step 2: Mild Acid Hydrolysis (Ketal Protection)

- Objective: To hydrolyze the enol ether without isomerizing the C5-C10 double bond.
- Procedure:
  - Before full acidic workup, the 3-keto group can be protected as a ketal (e.g., using ethylene glycol).
  - Subsequent very mild acidic hydrolysis is performed to remove the methyl ether at C-3
    while preserving the C5(10) double bond position. This yields the key intermediate with the
    non-conjugated ketone.

#### Step 3: Oxidation of 17-Hydroxyl Group

- Objective: To form the 17-ketone.
- Procedure: The 17-hydroxyl group is oxidized to a ketone using a standard oxidizing agent like chromium trioxide, yielding 17-keto-estr-5(10)-ene-3-one.

#### Step 4: Ethynylation

- Objective: To introduce the 17α-ethynyl group.
- Procedure: Similar to the norethindrone synthesis, the 17-keto group is reacted with an acetylide source (e.g., lithium acetylide) to form the 17α-ethynyl-17β-hydroxy functionality.[8]

#### Step 5: Deprotection (if used)

- Objective: To regenerate the 3-keto group.
- Procedure: If a ketal protecting group was used, it is removed under acidic conditions to yield the final product, norethynodrel.

# **Biological Activity and Mechanism of Action**



The primary mechanism of action for progestins in contraception is the suppression of ovulation.[2] This is achieved through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.

# **Progesterone Receptor Signaling Pathway**

Progestins exert their effects by binding to and activating intracellular progesterone receptors (PRs).

- Ligand Binding: The progestin molecule diffuses across the cell membrane and binds to the Progesterone Receptor (PR) located in the cytoplasm, which is complexed with heat shock proteins (HSPs).
- Conformational Change & HSP Dissociation: Ligand binding induces a conformational change in the PR, causing the dissociation of the HSPs.
- Dimerization & Nuclear Translocation: The activated PRs form dimers (homodimers) and translocate into the nucleus.
- DNA Binding: In the nucleus, the PR dimer binds to specific DNA sequences known as
   Progesterone Response Elements (PREs) located in the promoter regions of target genes.
- Gene Transcription: The PR-DNA complex recruits co-activators or co-repressors, modulating the transcription of target genes. In the hypothalamus, this leads to a decrease in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).
- Pituitary Suppression: Reduced GnRH stimulation of the pituitary gland leads to decreased secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which prevents follicular development and the LH surge required for ovulation.[2]

# Visualization: Progesterone Receptor Signaling





Click to download full resolution via product page

Figure 3: Intracellular signaling pathway of oral progestins.



## **Quantitative Data: Potency of Early Oral Progestins**

The progestational activity of these new compounds was assessed using bioassays, most notably the Clauberg test, which measures the progestin-induced proliferation of the uterine endometrium in immature female rabbits primed with estrogen. The oral potency of these synthetic progestins was dramatically higher than that of natural progesterone.

Table 1: Relative Oral Progestational Potency of Early Progestins

| Compound      | Year<br>Synthesized | Chemical<br>Class | Relative Oral Potency (vs. Progesterone = <0.01) | Relative Oral Potency (vs. Norethindrone = 1) |
|---------------|---------------------|-------------------|--------------------------------------------------|-----------------------------------------------|
| Progesterone  | -                   | Pregnane          | Very Low (<1)                                    | ~0.002                                        |
| Ethisterone   | 1938                | Androstane        | Low (~10-20)                                     | ~0.1                                          |
| Norethindrone | 1951                | Estrane           | High (~100-200)                                  | 1                                             |
| Norethynodrel | 1952                | Estrane           | High (~50-100)                                   | ~0.5 - 1.0                                    |

Note: Relative potencies are approximate and can vary based on the specific bioassay used. Data compiled from multiple sources indicating the general order of magnitude. Norethynodrel's potency is often debated due to its partial metabolism to norethindrone and its inherent estrogenicity, which can synergize its progestational effect.[4][6]

# **Early Clinical Development and Approval**

With potent oral progestins now available, clinical trials began under the leadership of endocrinologist Gregory Pincus and gynecologist John Rock.[2] Initial trials in the mid-1950s, famously conducted in Puerto Rico, tested formulations of norethynodrel and norethindrone (typically combined with an estrogen, mestranol, to improve cycle control).[7] These trials demonstrated high efficacy in preventing pregnancy.

 1957: The FDA approved Searle's Enovid (norethynodrel plus mestranol) for the treatment of severe menstrual disorders.



- 1960: The FDA formally approved Enovid for use as an oral contraceptive, a landmark decision that ushered in a new era of reproductive health.[7]
- 1962: Ortho-Novum, containing norethindrone, received FDA approval as an oral contraceptive.[9]

## Conclusion

The discovery and development of early oral progestins represent a triumph of synthetic organic chemistry and a pivotal advancement in pharmacology. The journey from Russell Marker's innovative use of plant-based precursors to the targeted synthesis of norethindrone and norethynodrel by teams at Syntex and Searle laid the essential groundwork for modern hormonal contraception. These foundational molecules not only provided a solution to the challenge of oral progesterone delivery but also opened up new avenues of research in steroid science that continue to evolve. This technical guide serves to document these critical early achievements, providing a detailed resource on the chemical protocols, biological mechanisms, and quantitative benchmarks that defined the dawn of the oral contraceptive era.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Project MUSE The History of Steroidal Contraceptive Development: The Progestins [muse.jhu.edu]
- 2. Half a century of the oral contraceptive pill: Historical review and view to the future PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness and acceptability of progestogens in combined oral contraceptives a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Assessment of the potency of orally administered progestins in women PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. dear-doc.com [dear-doc.com]
- 8. benchchem.com [benchchem.com]
- 9. Norethindrone vs Progesterone | Power [withpower.com]
- To cite this document: BenchChem. [The Dawn of Oral Progestins: A Technical Guide to Their Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671409#discovery-and-development-of-early-oral-progestins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com